Cas no 2097904-27-1 (3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol)
![3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol structure](https://www.kuujia.com/scimg/cas/2097904-27-1x500.png)
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-chloro-5-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one
- F6476-4360
- 3-chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol
- AKOS040697914
- 2097904-27-1
- 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol
-
- Inchi: 1S/C18H15ClN4O3/c19-13-7-11(8-21-17(13)24)18(25)23-6-5-12(10-23)26-16-9-20-14-3-1-2-4-15(14)22-16/h1-4,7-9,12H,5-6,10H2,(H,21,24)
- InChI Key: ZAFYFAQQJSGQKC-UHFFFAOYSA-N
- SMILES: ClC1C(NC=C(C=1)C(N1CCC(C1)OC1C=NC2C=CC=CC=2N=1)=O)=O
Computed Properties
- Exact Mass: 370.0832680g/mol
- Monoisotopic Mass: 370.0832680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 650
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.4Ų
- XLogP3: 1.7
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6476-4360-4mg |
3-chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol |
2097904-27-1 | 90%+ | 4mg |
$66.0 | 2023-05-12 | |
Life Chemicals | F6476-4360-25mg |
3-chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol |
2097904-27-1 | 90%+ | 25mg |
$109.0 | 2023-05-12 | |
Life Chemicals | F6476-4360-40mg |
3-chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol |
2097904-27-1 | 90%+ | 40mg |
$140.0 | 2023-05-12 | |
Life Chemicals | F6476-4360-50mg |
3-chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol |
2097904-27-1 | 90%+ | 50mg |
$160.0 | 2023-05-12 | |
Life Chemicals | F6476-4360-75mg |
3-chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol |
2097904-27-1 | 90%+ | 75mg |
$208.0 | 2023-05-12 | |
Life Chemicals | F6476-4360-20μmol |
3-chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol |
2097904-27-1 | 90%+ | 20μl |
$79.0 | 2023-05-12 | |
Life Chemicals | F6476-4360-5μmol |
3-chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol |
2097904-27-1 | 90%+ | 5μl |
$63.0 | 2023-05-12 | |
Life Chemicals | F6476-4360-30mg |
3-chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol |
2097904-27-1 | 90%+ | 30mg |
$119.0 | 2023-05-12 | |
Life Chemicals | F6476-4360-15mg |
3-chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol |
2097904-27-1 | 90%+ | 15mg |
$89.0 | 2023-05-12 | |
Life Chemicals | F6476-4360-20mg |
3-chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol |
2097904-27-1 | 90%+ | 20mg |
$99.0 | 2023-05-12 |
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol Related Literature
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
Additional information on 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol
Professional Introduction to 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol (CAS No. 2097904-27-1)
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2097904-27-1, represents a novel molecular scaffold with potential applications in the development of therapeutic agents. Its unique structural features, including a pyridin-2-ol moiety and a chloro substituent, combined with a quinoxalinyl and pyrrolidine backbone, make it an intriguing candidate for further exploration in drug discovery.
The chemical structure of 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol incorporates several key functional groups that are known to enhance biological activity. The presence of a chloro group at the 3-position of the pyridine ring suggests potential for electrophilic substitution reactions, which can be exploited to modify the compound's pharmacophore. Additionally, the quinoxalin-2-yloxy moiety introduces a heterocyclic aromatic system that is often associated with enhanced binding affinity to biological targets. The pyrrolidine ring further contributes to the compound's complexity, offering multiple sites for functionalization and interaction with biological receptors.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting various kinases and enzymes involved in cancer progression. The structural features of 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol make it a promising candidate for such applications. Studies have shown that compounds containing a pyridinyl backbone can exhibit potent inhibitory effects on kinases due to their ability to mimic natural substrates and interfere with enzyme-substrate binding. Furthermore, the incorporation of heterocyclic groups like quinoxaline and pyrrolidine has been demonstrated to improve metabolic stability and oral bioavailability, which are critical factors in drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of small molecules to biological targets with high accuracy. These tools have been instrumental in designing and optimizing compounds like 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol for specific therapeutic applications. For instance, virtual screening techniques have been used to identify potential binding interactions between this compound and various kinases, providing insights into its mechanism of action. Such computational studies have accelerated the drug discovery process by allowing researchers to prioritize promising candidates for experimental validation.
The synthesis of 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the chloro group at the 3-position of the pyridine ring typically involves halogenation reactions, which can be achieved using reagents such as phosphorus oxychloride or sulfuryl chloride. The subsequent coupling of the quinoxalin-2-yloxy moiety to the pyrrolidine backbone often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. These synthetic strategies highlight the importance of advanced organic chemistry techniques in constructing complex molecular architectures.
The pharmacological evaluation of 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol has revealed promising preliminary results in vitro. Initial studies have demonstrated its ability to inhibit the activity of certain kinases with high selectivity, suggesting potential therapeutic benefits in oncology applications. Additionally, the compound has shown favorable pharmacokinetic properties, including good solubility and stability under physiological conditions. These findings have encouraged further investigation into its potential as a lead compound for drug development.
In conclusion, 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-oL (CAS No. 2097904271) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups and heterocyclic systems makes it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an important role in advancing our understanding of molecular interactions and therapeutic strategies in medicine.
2097904-27-1 (3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol) Related Products
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)


